![molecular formula C18H13ClN4S B2847326 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine CAS No. 2060497-79-0](/img/structure/B2847326.png)
2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiazole ring, another type of heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . These techniques help in understanding the bond lengths, bond angles, and torsion angles of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using computational chemistry methods. These methods can provide insights into the most stable conformation, vibrational characteristics, and other chemical properties .Applications De Recherche Scientifique
Anticancer and Antimicrobial Potentials
Research into the biological activities of compounds related to 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has shown promising results in the fields of cancer and microbial resistance. For instance, the synthesis and molecular docking study of new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have been explored for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These studies reveal the compound's potential in overcoming microbial resistance to drugs and in the development of new anticancer agents (Katariya, Vennapu, & Shah, 2021).
Optical and Electronic Properties
The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been investigated for their potential applications in electronic devices. For example, the optical functions of certain pyridine derivatives have been calculated, showing distinct energy gaps and suggesting their utility in fabricating heterojunctions for use as photosensors or in other electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Quantum Mechanical and Spectroscopic Investigations
Quantum mechanical and spectroscopic investigations of pyrazoline derivatives have provided insight into their electronic, NMR, vibrational, and structural properties. Such studies are crucial for understanding the molecular behavior and optimizing the chemical properties of these compounds for specific applications (Diwaker, 2014).
Ligand Synthesis for Metal Coordination
The synthesis and coordination chemistry of pyrazolylpyridine derivatives have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These compounds show versatility as ligands, comparable to the more widely investigated terpyridines, but with unique advantages in specific applications (Halcrow, 2005).
Mechanoluminescent and OLED Applications
The mechanoluminescent properties of Pt(II) phosphors bearing pyridinyl pyrazolate chelates have been studied, demonstrating their potential for use in organic light-emitting diodes (OLEDs) and as high-efficiency photosensors. These studies contribute to the development of novel materials for advanced lighting and display technologies (Huang et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors , and have shown diverse pharmacological effects .
Mode of Action
It’s known that similar compounds, like pyrazole derivatives, interact with their targets in a way that leads to a variety of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been found to affect a wide range of biochemical pathways, leading to various biological activities .
Pharmacokinetics
In silico studies of similar compounds, like pyrazole derivatives, have predicted their pharmacokinetic properties .
Result of Action
Related compounds, like pyrazole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNXBLYPXSOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

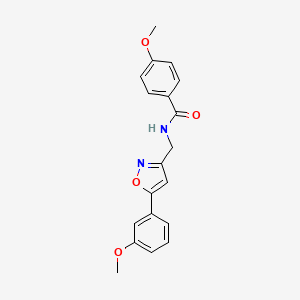
![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)

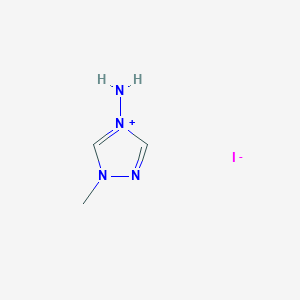
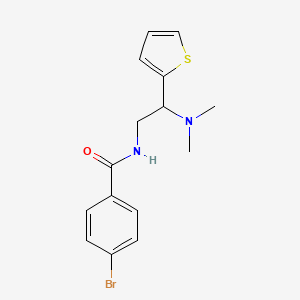


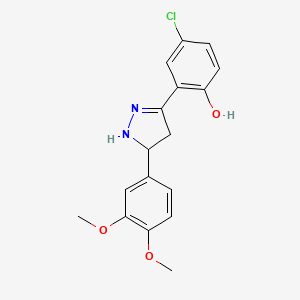

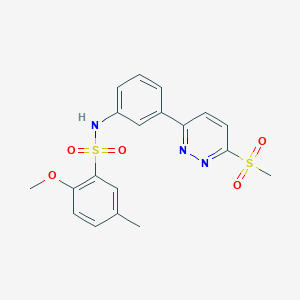
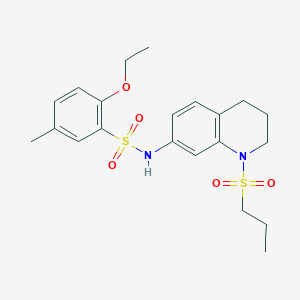
![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)